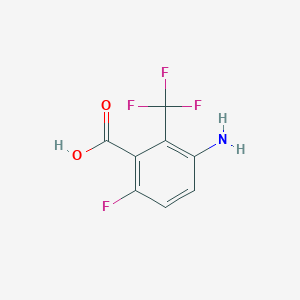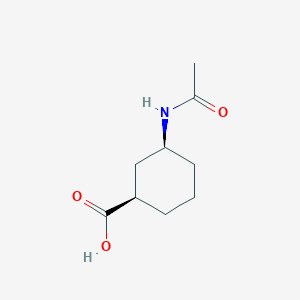
3-Cyclobutyl-2-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a cyclobutyl group attached to a methylpropan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water. Amines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a butene derivative.
Attachment to Methylpropan-1-amine: The cyclobutyl group is then attached to the methylpropan-1-amine backbone through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: Nucleophilic substitution reactions can modify the cyclobutyl or methylpropan-1-amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
科学的研究の応用
3-Cyclobutyl-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclobutyl-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclobutyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
1-Cyclobutyl-2-methylpropan-2-amine Hydrochloride: Similar structure but with a different position of the cyclobutyl group.
2-Cyclobutyl-2-methylpropan-1-amine Hydrochloride: Another positional isomer with different chemical properties.
Uniqueness: 3-Cyclobutyl-2-methylpropan-1-amine hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical reactivity and biological activity compared to its isomers. The position of the cyclobutyl group can significantly influence the compound’s interactions and applications.
特性
分子式 |
C8H18ClN |
|---|---|
分子量 |
163.69 g/mol |
IUPAC名 |
3-cyclobutyl-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(6-9)5-8-3-2-4-8;/h7-8H,2-6,9H2,1H3;1H |
InChIキー |
JWVGCQLXMRVAEN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)






![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)


